Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate typically involves the esterification of 2-amino-2-(2-chloro-6-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can facilitate large-scale production while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and substituted phenyl derivatives .
Scientific Research Applications
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding assays.
Medicine: As a precursor in the development of potential therapeutic agents for various diseases.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(2-fluorophenyl)acetate: Similar structure but lacks the chloro group.
2-(2-Chloro-6-fluorophenyl)acetamides: Contains an amide group instead of an ester group.
Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride: Similar structure with an additional hydrochloride group.
Uniqueness
Methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate is unique due to the presence of both chloro and fluoro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9ClFNO2 |
---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-chloro-6-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-14-9(13)8(12)7-5(10)3-2-4-6(7)11/h2-4,8H,12H2,1H3 |
InChI Key |
RACRGCRHUOXOTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
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